N~1~-(3,4-DIMETHOXYBENZYL)-N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-NITRO-1-BENZENESULFONAMIDE
Overview
Description
N~1~-(3,4-DIMETHOXYBENZYL)-N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-NITRO-1-BENZENESULFONAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzyl group substituted with methoxy groups, a pyrazole ring, and a nitrobenzenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,4-DIMETHOXYBENZYL)-N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-NITRO-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the 3,4-dimethoxybenzyl chloride, which is then reacted with the pyrazole derivative under basic conditions to form the intermediate. This intermediate is subsequently reacted with 4-nitrobenzenesulfonyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3,4-DIMETHOXYBENZYL)-N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-NITRO-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The benzyl and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Halogenating agents and nucleophiles are used under controlled conditions to achieve desired substitutions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzyl or pyrazole derivatives.
Scientific Research Applications
N~1~-(3,4-DIMETHOXYBENZYL)-N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-NITRO-1-BENZENESULFONAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N1-(3,4-DIMETHOXYBENZYL)-N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and pyrazole groups contribute to its binding affinity and specificity towards certain enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxybenzyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-benzenesulfonamide: Lacks the nitro group, which may affect its reactivity and biological activity.
N-(3,4-dimethoxybenzyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-aminobenzenesulfonamide: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
Uniqueness
The presence of the nitro group in N1-(3,4-DIMETHOXYBENZYL)-N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-NITRO-1-BENZENESULFONAMIDE imparts unique reactivity and potential biological activities that distinguish it from similar compounds. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-4-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O6S/c1-5-24-14-18(16(2)23-24)15-25(13-17-6-11-21(31-3)22(12-17)32-4)33(29,30)20-9-7-19(8-10-20)26(27)28/h6-12,14H,5,13,15H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOZSJSNHNUSOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)CN(CC2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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